molecular formula C10H6F3NO2 B055452 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 122454-46-0

3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No. B055452
M. Wt: 229.15 g/mol
InChI Key: IYZQGBBCANKWMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves direct methods under mild conditions, such as the synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)- 1,3-diketonates using sodium nitrite/acetic acid systems. This method indicates a potential pathway for synthesizing compounds with similar structures to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile under mild conditions (Filyakova et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography, providing insights into the geometrical configuration and bonding patterns that could be relevant for understanding the structure of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Filyakova et al., 2017).

Chemical Reactions and Properties

Research into the reactivity and properties of closely related compounds suggests the potential for engaging in a variety of chemical reactions, including the formation of novel quinoxaline derivatives through reactions with diaminoarenes, indicating a wide range of chemical versatility that could also apply to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Boltacheva et al., 2019).

Physical Properties Analysis

The physical properties of compounds structurally related to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, such as solubility, melting points, and crystal structure, have been extensively studied, highlighting the importance of fluorinated groups in influencing these characteristics. For example, studies on trifluoromethylated alcohols have elucidated the role of fluorinated substituents in affecting solubility and melting points, which could be relevant for assessing the physical properties of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Singh et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, have been a focus for compounds with similar functional groups. For instance, the synthesis and reactivity of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanylidene)-succinates provide insights into the nucleophilic and electrophilic properties that could be expected from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Yavari et al., 2004).

Scientific Research Applications

  • Synthesis and Catalytic Applications :

    • Study 1 : Yavari et al. (2004) reported the synthesis of highly-functionalized salt-free ylides, which include derivatives of 3-Oxo-2-phenyl-butanenitrile, through a reaction with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. This synthesis resulted in a mixture of two geometrical isomers due to restricted rotation around the carbon-carbon partial double bond, suggesting potential applications in organic synthesis and catalysis (Yavari, Islami, Habibi, Ahmad Momeni Tikdari, & Ebrahimi, 2004).
  • Development of Novel Compounds for Electrochemical Applications :

    • Study 2 : Kamiloğlu et al. (2018) synthesized new compounds with a structure similar to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, which were used in the creation of novel peripherally tetra-substituted phthalocyanines. These compounds exhibited properties conducive to electrochemical technologies, as indicated by their electrochemical and spectroelectrochemical properties (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
  • Applications in Polymer and Materials Science :

    • Study 3 : Pereira et al. (2002) investigated the effect of diluting Bis-GMA (a common dental composite component) with CH3Bis-GMA, a compound similar in structure to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. This research focused on improving properties like polymerization shrinkage and water sorption in dental composites, indicating potential applications in materials science (Pereira, Nunes, & Kalachandra, 2002).
  • Pharmaceutical and Biological Applications :

    • Study 4 : Behbehani et al. (2011) used 2-arylhdrazononitriles, structurally related to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, for the preparation of various heterocyclic substances with promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye protection when handling this compound .

properties

IUPAC Name

3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZQGBBCANKWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380429
Record name 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile

CAS RN

122454-46-0
Record name 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122454-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Liu, Y Li, H Chen, HT Lai, P Wang… - Journal of medicinal …, 2022 - ACS Publications
Bromodomain-containing protein 4 (BRD4) is an emerging epigenetic drug target for intractable inflammatory disorders. The lack of highly selective inhibitors among BRD4 family …
Number of citations: 18 pubs.acs.org
G Zeng, J Liu, Y Shao, F Zhang, Z Chen… - The Journal of …, 2020 - ACS Publications
A practical, convenient, and highly selective method of synthesizing β-ketonitriles from the Pd-catalyzed addition of organoboron reagents to dinitriles has been developed. This method …
Number of citations: 8 pubs.acs.org

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